Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate

CAS No.: 1796574-02-1

Cat. No.: VC2746267

Molecular Formula: C13H12F3NO5S

Molecular Weight: 351.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1796574-02-1 |

|---|---|

| Molecular Formula | C13H12F3NO5S |

| Molecular Weight | 351.3 g/mol |

| IUPAC Name | ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 |

| Standard InChI Key | LIPAMOPSEBTICP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

Introduction

Chemical Structure and Properties

Physical Properties

The physical and chemical properties of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate are summarized in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₃NO₅S |

| Molecular Weight | 351.30 g/mol |

| Melting Point | 153-154 °C |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 5 |

| Exact Mass | 351.03882814 g/mol |

| Monoisotopic Mass | 351.03882814 g/mol |

| Topological Polar Surface Area | 93.8 Ų |

| Heavy Atom Count | 23 |

| Formal Charge | 0 |

| Complexity | 545 |

The compound is characterized by a moderate molecular weight and a melting point of 153-154°C. Its XLogP3-AA value of 3.4 indicates moderate lipophilicity, suggesting potential for membrane permeability, which is a crucial factor for drug development .

Chemical Identifiers

For precise identification and database referencing, various chemical identifiers are used, as shown in Table 2.

Table 2: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 1796574-02-1 or 949139-76-8 |

| IUPAC Name | ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate |

| InChI | InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 |

| InChI Key | LIPAMOPSEBTICP-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

| MDL Number | MFCD28962696 |

These identifiers ensure accurate cross-referencing across different chemical databases and research publications .

Molecular Structure

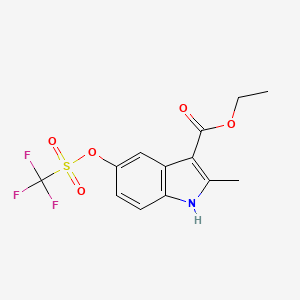

The molecular structure of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate consists of several key functional groups:

-

An indole core (bicyclic structure with a pyrrole ring fused to a benzene ring)

-

A methyl group at position 2 of the indole ring

-

An ethyl carboxylate group at position 3

-

A trifluoromethylsulfonyloxy group at position 5

The trifluoromethylsulfonyloxy group, commonly known as a triflate group, is a strong electron-withdrawing moiety that significantly affects the electron density distribution across the molecule, enhancing its reactivity in various chemical transformations .

Comparison with Related Indole Derivatives

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate shares structural similarities with other indole derivatives, but its unique combination of functional groups distinguishes it from related compounds. Table 3 presents a comparison with selected related indole compounds.

Table 3: Comparison with Related Indole Derivatives

The presence of the trifluoromethylsulfonyloxy group in Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is a distinguishing feature that significantly affects its chemical reactivity and potential biological activities compared to other indole derivatives. This group can act as an excellent leaving group in various chemical transformations, making the compound valuable as both a final product and a potential intermediate in organic synthesis.

Current Research and Future Perspectives

-

Structure-activity relationship studies to determine how modifications to the core structure affect biological activity

-

Development of more efficient synthetic routes to access this compound and related derivatives

-

Evaluation of potential applications in cancer treatment, given the documented anti-cancer properties of various indole derivatives

-

Investigation of its potential as a synthon or building block in the preparation of more complex bioactive molecules

-

Computational studies to predict interactions with biological targets and guide rational drug design

The chemical versatility of the trifluoromethylsulfonyloxy group presents opportunities for further derivatization through various transition-metal-catalyzed cross-coupling reactions, potentially expanding the chemical space of accessible indole-based compounds with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume